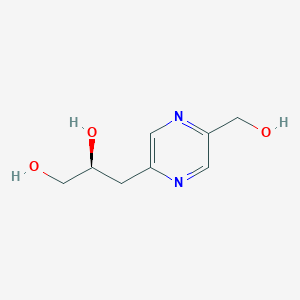
Naringinase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naringinase is an enzyme complex that is commercially attractive due to its potential usefulness in pharmaceutical and food industries. It is particularly interesting for the biotransformation of steroids, antibiotics, and mainly for the hydrolysis of glycosides. This compound is used in the debittering of citrus juices and in the wine industry . This enzyme complex expresses activity on alpha-L-rhamnosidase and beta-D-glucosidase, making it capable of hydrolyzing many natural glycosides .
Vorbereitungsmethoden
Naringinase can be produced through various methods, including microbial fermentation. For instance, Aspergillus niger is commonly used for the production of this compound through submerged cultivation on a medium containing dried orange peel powder . The enzyme can be partially purified from culture extracts by alcohol precipitation . Industrial production often involves optimizing fermentation conditions and enzyme engineering to improve yield and activity .
Analyse Chemischer Reaktionen
Naringinase undergoes hydrolytic reactions, specifically breaking down glycosides. It hydrolyzes naringin (4’,5,7’-trihydroxyflavonone-7-rhamnoglucoside) into rhamnose and prunin (trihydroxyflavonone-7-glucoside), which can further be hydrolyzed into glucose and naringenin (4’,5,7’-trihydroxyflavonone) . The enzyme expresses activity on alpha-L-rhamnosidase and beta-D-glucosidase, making it capable of hydrolyzing many natural glycosides, including naringin, rutin, quercitrin, hesperidin, diosmin, and ter-phenyl glycosides .
Wissenschaftliche Forschungsanwendungen
Naringinase has a wide range of applications in scientific research. In chemistry, it is used for the biotransformation of steroids and antibiotics . In biology, it is employed in the hydrolysis of glycosides, which is essential for studying various biological processes . In medicine, this compound is used for the deglycosylation of glycopeptide antibiotics, flavonoids, and glycolipids . Industrially, it is used in the debittering of citrus juices and in the wine industry .
Wirkmechanismus
Naringinase exerts its effects through the hydrolysis of glycosides. The enzyme complex has two active centers: alpha-L-rhamnosidase and beta-D-glucosidase . The alpha-L-rhamnosidase activity hydrolyzes naringin into rhamnose and prunin, while the beta-D-glucosidase activity further hydrolyzes prunin into glucose and naringenin . This stepwise degradation is essential for the enzyme’s function in various applications.
Vergleich Mit ähnlichen Verbindungen
Naringinase is unique due to its dual activity on alpha-L-rhamnosidase and beta-D-glucosidase . Similar compounds include other glycosidases such as rutin, quercitrin, hesperidin, diosmin, and ter-phenyl glycosides, which also contain terminal alpha-rhamnose and beta-glucose . this compound’s ability to hydrolyze a wide range of glycosides makes it particularly versatile and valuable in various industries.
Eigenschaften
CAS-Nummer |
9068-31-9 |
|---|---|
Molekularformel |
NULL |
Molekulargewicht |
0 |
Synonyme |
NARINGINASE; naringinase from penicillium decumbens; naringinasefrompencilliumspecies; NARINGINASE, FROM PENICILIUM SP.; alpha-L-Naringinase |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




